molecular formula C14H10BrClN2O2 B052063 N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide CAS No. 41526-21-0

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

カタログ番号: B052063
CAS番号: 41526-21-0
分子量: 353.6 g/mol
InChIキー: LYISZEZBKBGONS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide (CAS: 41526-21-0) is a halogenated acetamide derivative with a molecular formula of C₁₄H₁₀BrClN₂O₂ and a molecular weight of 353.60 g/mol . The compound features a bromine atom at the para-position of the phenyl ring, a 2-pyridylcarbonyl group at the ortho-position, and a 2-chloroacetamide side chain. The pyridyl moiety introduces a nitrogen heterocycle, which may enhance hydrogen-bonding interactions or metal coordination, distinguishing it from simpler chloroacetamide derivatives .

特性

IUPAC Name

N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISZEZBKBGONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194400
Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41526-21-0
Record name N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41526-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041526210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-BROMO-2-(2-PYRIDYLCARBONYL)PHENYL)-2-CHLOROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2E7F48BSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

生物活性

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, with the CAS number 41526-21-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C14H10BrClN2O2
  • Molecular Weight : 353.6 g/mol
  • IUPAC Name : N-[4-bromo-2-(pyridin-2-carbonyl)phenyl]-2-chloroacetamide
  • Structure : The compound features a bromo and chloro substituent on a phenyl ring, which is linked to a pyridine moiety. This structural arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-(pyridin-2-carbonyl)aniline with chloroacetyl chloride. The reaction is usually conducted in an organic solvent like dichloromethane under controlled conditions to optimize yield and purity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Compound Activity Target Organisms
d1AntimicrobialE. coli, S. aureus
d2AntimicrobialP. aeruginosa
d3AntimicrobialC. albicans

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound show significant anticancer activity against various cancer cell lines. For example, derivatives were tested against MCF7 (human breast adenocarcinoma) using the Sulforhodamine B assay, revealing that some compounds exhibited potent antiproliferative effects .

Compound IC50 (µM) Cell Line
d615MCF7
d720MCF7

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. This mechanism is critical in both antimicrobial and anticancer applications, where modulation of target proteins can inhibit pathogen growth or cancer cell proliferation .

Case Studies

  • Antimicrobial Screening : A study published in Pharmaceutical Sciences evaluated several derivatives for their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds structurally related to this compound displayed varying degrees of activity, suggesting potential for development as new antimicrobial agents .
  • Anticancer Evaluation : Another study focused on the anticancer potential of this compound revealed that certain derivatives significantly inhibited tumor growth in vitro, particularly against hormone-responsive breast cancer cell lines. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy .

科学的研究の応用

Pharmaceutical Development

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide is primarily recognized as an impurity related to the synthesis of bromazepam, an anxiolytic medication. Its presence is significant for quality control in pharmaceutical formulations. The compound acts as a reference material for testing the purity of bromazepam and ensuring compliance with regulatory standards .

Analytical Chemistry

The compound has been utilized in various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse-phase HPLC methods, where acetonitrile and water are typically employed as solvents. This method is effective for isolating impurities and analyzing pharmacokinetics .
  • Mass Spectrometry (MS) : For MS applications, the mobile phase can be modified to include formic acid instead of phosphoric acid, enhancing the compatibility of the analysis with mass spectrometric detection .

Research Applications

Recent studies have explored the compound's potential roles beyond its use as an impurity reference:

  • Biological Activity Studies : Investigations into the biological properties of this compound have indicated potential interactions with biological targets relevant to anxiety disorders, given its connection to bromazepam .
  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties or reduced side effects compared to traditional benzodiazepines .

Regulatory Standards

As a compound used in pharmaceutical contexts, this compound must adhere to strict regulatory standards. It is classified under impurity reference materials and is produced following ISO 17025 standards for laboratory testing and quality assurance .

Case Study 1: Quality Control in Drug Manufacturing

In a study published by LGC Standards, N-[4-Bromo-2-(pyridin-2-carbonyl)phenyl]-2-chloroacetamide was highlighted as a critical component in the quality control processes for bromazepam production. The study emphasized the importance of accurately quantifying this impurity to ensure product safety and efficacy .

Case Study 2: Analytical Method Development

A recent publication detailed the development of a new HPLC method tailored for analyzing this compound in complex matrices. This method demonstrated improved sensitivity and specificity, facilitating better detection limits for pharmaceutical applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • Molecular Formula: C₁₅H₁₀BrCl₂NO₂ .
  • Key Differences : Replaces the pyridylcarbonyl group with a chlorobenzoyl substituent.
  • This compound’s antimicrobial activity is less studied but may exhibit reduced specificity compared to the pyridyl analog due to lower electronic diversity.
N-(2-Bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide
  • Molecular Formula: C₁₅H₁₃BrClNO₂ .
  • Key Differences: Substitutes pyridylcarbonyl with a chlorophenoxy group and adds a methyl group at the para-position.
  • Its molecular weight (354.63 g/mol) is comparable to the target compound, but the lack of a heterocycle limits hydrogen-bonding interactions .

Halogen and Heterocycle Modifications

N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA)
  • Molecular Formula: C₉H₉BrClNO .
  • Key Differences : Replaces pyridylcarbonyl with a methyl group.
  • Properties : BMPCA demonstrates excellent microbiocidal activity in coatings due to its moderate lipophilicity (logP ≈ 2.8) and simple structure, achieving a synthesis yield of 57.3% . However, the absence of a heterocycle may limit its versatility in targeting enzymes or receptors requiring nitrogen-based interactions .
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
  • Molecular Formula : C₁₂H₁₀BrN₃O .
  • Key Differences : Features a pyrazine ring instead of pyridine.
  • Properties: The pyrazine ring’s two nitrogen atoms enable stronger intermolecular interactions (e.g., N–H···N hydrogen bonds), forming 2D networks in the crystal lattice.

Electronic and Antimicrobial Profiles

  • 35Cl NQR Studies : Substituted chloroacetamides exhibit distinct 35Cl frequencies influenced by substituents. For example:
    • N-(2-nitro-4-chlorophenyl)-2-chloroacetamide : 35.623 MHz (C–Cl) and 35.350 MHz (ring C–Cl) .
    • Target Compound : Predicted 35Cl frequency aligns with Hammett constants (σ ≈ 0.23 for pyridyl), suggesting moderate electron-withdrawing effects .
  • Antimicrobial Activity :
    • Pyridylcarbonyl Derivative : High activity against Staphylococcus aureus and MRSA due to balanced lipophilicity (logP ≈ 2.5) and hydrogen-bonding capacity .
    • Halogenated Derivatives : N-(4-chlorophenyl) and N-(3-bromophenyl) analogs show superior Gram-positive activity, but pyridyl’s nitrogen may improve Gram-negative penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Antimicrobial Activity (MRSA)
Target Compound C₁₄H₁₀BrClN₂O₂ 353.60 ~2.5 4-Br, 2-pyridylcarbonyl High
N-[4-Bromo-2-(2-Cl-benzoyl)phenyl]-... C₁₅H₁₀BrCl₂NO₂ 379.51 ~3.0 4-Br, 2-Cl-benzoyl Moderate
BMPCA C₉H₉BrClNO 262.54 ~2.8 4-Br, 2-Me High (coatings)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide C₁₂H₁₀BrN₃O 292.14 ~1.9 4-Br, pyrazine Not reported

Research Findings and Implications

  • Crystallography : The pyridylcarbonyl group in the target compound likely induces distinct packing motifs compared to chlorobenzoyl analogs, affecting solubility and stability .
  • QSAR Analysis : Pyridyl substituents correlate with enhanced antimicrobial activity due to improved target binding (e.g., penicillin-binding proteins) .
  • Synthetic Challenges : Bromination at the para-position requires precise control to avoid di-substitution, as seen in BMPCA synthesis .

準備方法

Two-Step Synthesis Protocol

The most widely reported method involves two stages: (1) formation of the pyridylcarbonylphenyl intermediate and (2) chloroacetylation of the primary amine.

Step 1: Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine

The intermediate 2-(2-amino-5-bromobenzoyl)pyridine is prepared via nucleophilic acyl substitution. 4-Bromo-2-aminobenzoic acid reacts with 2-pyridinecarbonyl chloride in dichloromethane (DCM) under inert atmosphere. Sodium hydrogencarbonate (NaHCO₃) is used to neutralize HCl byproducts.

C7H5BrNO2+C6H4ClNONaHCO3,DCMC12H8BrN2O2+HCl\text{C}7\text{H}5\text{BrNO}2 + \text{C}6\text{H}4\text{ClNO} \xrightarrow{\text{NaHCO}3, \text{DCM}} \text{C}{12}\text{H}8\text{BrN}2\text{O}2 + \text{HCl}

This step achieves >95% conversion, with the product isolated via filtration and recrystallization.

Step 2: Chloroacetylation of the Amine Intermediate

The amino group of 2-(2-amino-5-bromobenzoyl)pyridine undergoes acetylation with chloroacetyl chloride in DCM. NaHCO₃ ensures deprotonation of the amine, facilitating nucleophilic attack on the chloroacetyl carbonyl:

C12H8BrN2O2+ClCH2COClNaHCO3,DCMC14H10BrClN2O2+HCl\text{C}{12}\text{H}8\text{BrN}2\text{O}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaHCO}3, \text{DCM}} \text{C}{14}\text{H}{10}\text{BrClN}2\text{O}2 + \text{HCl}

The reaction proceeds at room temperature for 6–8 hours, yielding 98.5% product after aqueous workup.

Mechanistic Considerations

  • Step 1 : The carbonyl chloride electrophile is attacked by the aromatic amine, forming a tetrahedral intermediate that collapses to release HCl. NaHCO₃ scavenges HCl, shifting equilibrium toward product formation.

  • Step 2 : Chloroacetyl chloride’s electron-withdrawing chloro group enhances electrophilicity, enabling efficient amide bond formation. Steric hindrance from the pyridyl group is mitigated by DCM’s low polarity.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ChoiceAlternative OptionsImpact on Yield
Solvent DichloromethaneTHF, DMFDCM: 98.5%
Base Sodium hydrogencarbonateTriethylamineNaHCO₃: Minimal side reactions
Atmosphere Nitrogen/ArgonAir (lower yield)Inert: >95% purity

DCM’s low boiling point (40°C) simplifies solvent removal, while NaHCO₃ avoids overbasification that could hydrolyze chloroacetyl chloride.

Temperature and Time

  • Step 1 : Conducted at 0–5°C to suppress diazotization of the aromatic amine.

  • Step 2 : Room temperature (20–25°C) ensures complete conversion without epimerization.

Alternative Synthetic Routes

One-Pot Synthesis

A modified protocol combines both steps in a single flask, reducing purification stages. However, yields drop to 85–90% due to competing side reactions between intermediates and reagents.

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables stepwise acylation, though scalability is limited by resin costs.

Analytical and Quality Control Methods

Spectrophotometric Analysis

UV-Vis spectroscopy at λmax = 264 nm (amide bond) and 396 nm (pyridyl group) confirms product identity and detects residual intermediates.

Chromatographic Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) resolves this compound (Rt = 8.2 min) from unreacted starting materials (Rt = 3.5–4.1 min).

Industrial-Scale Production Considerations

Cost Efficiency

ReagentCost per kg (USD)Supplier Diversity
4-Bromo-2-aminobenzoic acid120203 suppliers
Chloroacetyl chloride50375 suppliers

Bulk purchasing reduces raw material costs by 20–30%.

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a precursor to benzodiazepine analogs, exhibiting GABA_A receptor modulation in preclinical studies.

Structural Analogues

CompoundModificationBioactivity
N-(Pyridin-2-yl)-4-bromobenzamidePyridyl instead of chloroacetamideReduced CNS penetration
5-Bromopyridin-2-carboxylic acidCarboxylic acid substituentEnhanced aqueous solubility

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide?

  • Answer : A common approach involves multi-step reactions starting with substitution and condensation. For example, similar acetamide derivatives are synthesized via substitution of halogenated nitrobenzene with pyridylmethanol under alkaline conditions, followed by nitro group reduction (e.g., using Fe powder in acidic media) and condensation with chloroacetic acid derivatives. Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical for yield improvement .

Q. How is the structural identity of this compound confirmed in academic research?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous bromophenylacetamide derivatives. Key parameters include dihedral angles between aromatic rings (e.g., 54.6° between pyrazine and bromophenyl groups) and hydrogen-bonding motifs (e.g., intramolecular C–H···O interactions). Spectroscopic methods (NMR, IR) and elemental analysis further validate purity and functional groups .

Q. What safety protocols are essential when handling this compound?

  • Answer : Adhere to GHS guidelines: use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and work in a fume hood. Specific warnings for chloroacetamides include potential skin/respiratory irritation. Waste must be disposed of as hazardous chemical waste .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the pyridylcarbonyl group attachment?

  • Answer : Regioselectivity is controlled by steric and electronic factors. Alkaline conditions favor nucleophilic substitution at the para position of bromine due to decreased electron density. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (e.g., 273 K for kinetic control) further modulate reactivity. Computational DFT studies can predict transition states to optimize conditions .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

  • Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Use high-resolution MS for exact mass confirmation and 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For crystalline samples, compare experimental XRD bond lengths (e.g., C–Br: ~1.89 Å) with literature values to validate geometry .

Q. How does the crystal packing of this compound affect its physicochemical properties?

  • Answer : Weak intermolecular interactions (N–H···N, C–H···O) stabilize the crystal lattice, influencing melting points and solubility. For example, hydrogen-bonded chains along the [100] axis in analogous compounds correlate with higher thermal stability (~433–435 K). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. What computational tools predict the compound's reactivity in nucleophilic substitution reactions?

  • Answer : Molecular docking and QSAR models assess electrophilicity at the chloroacetamide moiety. Software like Gaussian or ORCA calculates Fukui indices to identify reactive sites. MD simulations (e.g., in GROMACS) model solvation effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。